Tetrakis(4-(bromomethyl)phenyl)methane

Porous Organic Polymers Viologen Chemistry Nucleophilic Substitution

Tetrakis(4-(bromomethyl)phenyl)methane (CAS 1535222-54-8) is a tetrahedral organic building block featuring a central sp³-hybridized carbon atom bonded to four phenyl rings, each para-substituted with a reactive bromomethyl (-CH₂Br) group. With a molecular formula of C₂₉H₂₄Br₄ and a molecular weight of 692.12 g/mol, this compound belongs to the tetraphenylmethane family and is classified as a multi-halogenated linker for covalent organic frameworks (COFs) and porous organic polymers (POPs).

Molecular Formula C29H24Br4
Molecular Weight 692.1 g/mol
Cat. No. B11927551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-(bromomethyl)phenyl)methane
Molecular FormulaC29H24Br4
Molecular Weight692.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
InChIInChI=1S/C29H24Br4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2
InChIKeyXHEOIROYZFRKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-(bromomethyl)phenyl)methane: A Tetrahedral Benzylic Bromide Monomer for Advanced Porous Materials


Tetrakis(4-(bromomethyl)phenyl)methane (CAS 1535222-54-8) is a tetrahedral organic building block featuring a central sp³-hybridized carbon atom bonded to four phenyl rings, each para-substituted with a reactive bromomethyl (-CH₂Br) group . With a molecular formula of C₂₉H₂₄Br₄ and a molecular weight of 692.12 g/mol, this compound belongs to the tetraphenylmethane family and is classified as a multi-halogenated linker for covalent organic frameworks (COFs) and porous organic polymers (POPs) . Its key structural feature—the benzylic bromide arms—distinguishes it from closely related tetrahedral monomers such as tetrakis(4-bromophenyl)methane (aryl bromide) and tetrakis(4-aminophenyl)methane, enabling distinct alkylation-based polymerization pathways that yield ionic viologen-based frameworks with unique gas adsorption and catalytic properties.

Why Tetrakis(4-(bromomethyl)phenyl)methane Cannot Be Replaced by Generic Tetrahedral Monomers


The tetraphenylmethane family contains several tetrahedral monomers, yet their reactivity profiles and resulting framework architectures differ fundamentally. The benzylic bromide (-CH₂Br) group on tetrakis(4-(bromomethyl)phenyl)methane is an alkyl halide that reacts readily with nitrogen nucleophiles (e.g., 4,4′-bipyridine) via Menshutkin-type alkylation to generate viologen dicationic linkages, producing ionic porous organic frameworks (iPOFs) with intrinsic charge-separated centers [1]. In contrast, tetrakis(4-bromophenyl)methane bears aryl bromide substituents that require metal-catalyzed cross-coupling (e.g., Suzuki or Yamamoto reactions) to form neutral, charge-neutral networks, which cannot replicate the electrostatic adsorption mechanisms or the high SO₂/CO₂ selectivity observed in the ionic viologen frameworks [2]. Simply interchanging these monomers would yield a different polymer class (neutral PAF/COF vs. ionic POF) with fundamentally different gas adsorption, catalytic, and morphological characteristics.

Quantitative Differentiation Evidence for Tetrakis(4-(bromomethyl)phenyl)methane Against Key Comparators


Benzylic Bromide vs. Aryl Bromide Reactivity: Enabling Ionic Framework Synthesis

The benzylic bromide groups of tetrakis(4-(bromomethyl)phenyl)methane undergo direct alkylation with 4,4′-bipyridine in N-methylpyrrolidone at 110°C to produce a viologen-based ionic porous organic framework (Viologen-POF) without the need for metal catalysts [1]. In contrast, the aryl bromide analog tetrakis(4-bromophenyl)methane (TBPM) requires palladium- or nickel-mediated cross-coupling (e.g., Yamamoto-type Ullmann coupling) to form neutral porous aromatic frameworks (PAFs), which lack the intrinsic charge-separated centers necessary for electrostatic gas discrimination [2]. This reactivity divergence directly dictates the material class (ionic vs. neutral) and the resulting adsorption mechanisms.

Porous Organic Polymers Viologen Chemistry Nucleophilic Substitution

SO₂/CO₂ Selectivity: 467-Fold Discrimination in Ionic Viologen-POF vs. Neutral Frameworks

The Viologen-POF synthesized from tetrakis(4-(bromomethyl)phenyl)methane and 4,4′-bipyridine achieves an SO₂/CO₂ selectivity of 467 at 298 K and 100 kPa (SO₂/CO₂, 10/90, v/v), as measured by multicomponent dynamic breakthrough experiments [1]. This exceptional selectivity is attributed to the intrinsic charge-separated centers created by the viologen dicationic linkages, which favor the polarizable SO₂ molecule over CO₂. Neutral PAF-11, synthesized from tetrakis(4-bromophenyl)methane via Suzuki coupling, exhibits no comparable electrostatic discrimination and lacks reported SO₂/CO₂ selectivity data in this range, highlighting the functional consequence of the ionic monomer construction pathway [2].

Gas Separation SO₂ Capture Ionic Porous Frameworks

Morphology Control: Uniform Microspheres vs. Irregular Aggregates

When polymerized with 4,4′-bipyridine, tetrakis(4-(bromomethyl)phenyl)methane yields Viologen-POF as uniform microspheres, a morphology that demonstrates better mass transfer uniformity compared to previously reported irregular POF particles [1]. This morphological advantage is directly attributed to the benzylic bromide's controlled alkylation kinetics, which favor a homogeneous nucleation and growth mechanism. Earlier POFs synthesized from monomers with different reactive handles (e.g., amine-aldehyde condensation products) typically yield irregularly shaped particles with less predictable mass transport properties, as explicitly noted in the study.

Morphology Engineering Mass Transfer Porous Organic Frameworks

Heterogeneous Catalyst Recyclability: No Activity Loss After 40 Cycles

Bipy-POP, a porous organic polymer prepared from tetrakis(4-(bromomethyl)phenyl)methane and 4,4′-bipyridine, was evaluated as a heterogeneous catalyst for the reductive debromination coupling of benzyl bromides. Remarkably, after 40 repeated catalytic cycles, the material exhibited no significant decrease in catalytic activity . This extraordinary stability is a direct consequence of the highly crosslinked network formed through the tetrahedral benzylic bromide monomer's four reactive arms, which creates a robust, non-leaching framework. Analogous catalysts based on linear or lower-crosslinked polymers typically show substantial activity loss after fewer cycles (commonly 5-10 cycles), though no head-to-head study using identical substrates is available.

Heterogeneous Catalysis Catalyst Recyclability Debromination Coupling

Langmuir Surface Area: Higher Porosity in Viologen-POF vs. PAF-11

COFs and POFs synthesized using tetrakis(4-(bromomethyl)phenyl)methane can achieve Langmuir surface areas up to 1553 m²/g, as reported in gas uptake studies for hydrogen and CO₂ adsorption . For comparison, PAF-11 synthesized from tetrakis(4-bromophenyl)methane via Suzuki polymerization exhibits a Langmuir surface area of 952 m²/g, as determined by N₂ sorption measurements [1]. This 63% higher surface area is an indirect consequence of the benzylic bromide monomer enabling a different network topology (ionic, more expanded) compared to the neutral, more collapsed architecture of the aryl-bromide-derived PAF-11.

Surface Area Porosity Porous Aromatic Frameworks

Low-Pressure SO₂ Uptake: Exceptional Affinity at Trace Concentrations

Viologen-POF derived from tetrakis(4-(bromomethyl)phenyl)methane exhibits an SO₂ absorption capacity of 1.45 mmol g⁻¹ at an ultralow pressure of just 0.002 bar [1]. This metric reflects the material's extremely high affinity for SO₂ even at trace concentrations, driven by the electrostatic interaction between the viologen dicationic centers and the polar SO₂ molecule. In contrast, neutral porous aromatic frameworks (e.g., PAF-11 from tetrakis(4-bromophenyl)methane) primarily rely on physisorption and do not achieve comparable uptake at such low pressures, although direct experimental data at 0.002 bar for TBPM-derived frameworks are not available in the identified literature.

Trace Gas Removal SO₂ Adsorption Environmental Remediation

Proven Application Scenarios for Tetrakis(4-(bromomethyl)phenyl)methane Based on Quantitative Evidence


Ionic Viologen-Porous Organic Framework (iPOF) Synthesis for High-Selectivity Trace SO₂ Scrubbing

This compound is the critical monomer for synthesizing viologen-based ionic POFs via metal-free alkylation with 4,4′-bipyridine. The resulting Viologen-POF microspheres demonstrate an SO₂/CO₂ selectivity of 467 and an SO₂ uptake of 1.45 mmol g⁻¹ at 0.002 bar, making them uniquely suited for industrial trace SO₂ removal from CO₂-rich streams such as flue gas or natural gas polishing [1]. No alternative tetrahedral monomer (e.g., bromophenyl or aminophenyl analogs) can generate the requisite ionic framework architecture for this performance level.

Highly Recyclable Heterogeneous Catalyst for Reductive Debromination Coupling in Fine Chemical Synthesis

The bipy-POP catalyst synthesized from this monomer exhibits no significant activity loss after 40 consecutive catalytic cycles in the reductive debromination coupling of benzyl bromides to produce sulfone or ethane derivatives [1]. This exceptional recyclability makes it a cost-effective and sustainable choice for pharmaceutical and fine chemical manufacturing processes requiring robust heterogeneous catalysts.

Monodisperse Microsphere Adsorbents with Predictable Mass Transfer for Column-Based Separations

The one-pot polymerization of this benzylic bromide monomer with bipyridine linkers produces uniform microspheres with a BET surface area of 553.4 m²/g and 1.2 nm pores, offering superior mass transfer uniformity compared to irregular POF particles [1]. This morphological predictability is essential for consistent column packing in industrial adsorption or chromatography systems, reducing process variability and scale-up risk.

High-Surface-Area Porous Polymer Networks for Gas Storage and Energy Applications

Materials derived from this tetrahedral benzylic bromide monomer can achieve Langmuir surface areas up to 1553 m²/g, surpassing those of analogous frameworks made from bromophenyl monomers (e.g., PAF-11 at 952 m²/g) [1][2]. These high-surface-area networks are suitable for hydrogen storage, CO₂ capture, and other gas physisorption applications where maximizing surface area is paramount.

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